

An In-depth Technical Guide on ONO-4057 in Transplant Rejection Research

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Compound of Interest

Compound Name: ONO4057

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Introduction

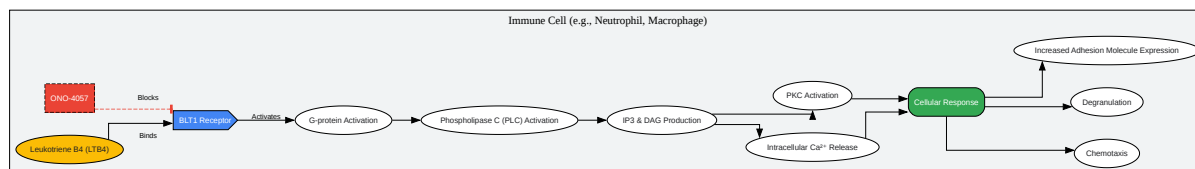
Transplant rejection remains a significant barrier to the long-term success of organ transplantation. The immune response to an allograft is a complex process involving both cellular and humoral immunity. A key aspect of the inflammatory cascade that contributes to graft damage is the production of lipid mediators, such as leukotrienes. ONO-4057, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, has emerged as a molecule of interest in the investigation of transplant rejection. This technical guide provides a comprehensive overview of ONO-4057, its mechanism of action, and the existing research on its role in mitigating transplant rejection.

Core Mechanism of Action

ONO-4057 is an orally active phenylpropionate derivative that functions as a competitive antagonist of the high-affinity LTB4 receptor (BLT1).^{[1][2]} By binding to this receptor, ONO-4057 prevents the binding of endogenous LTB4, a potent lipid chemoattractant and pro-inflammatory mediator. The inhibition of LTB4 signaling leads to the downstream suppression of several key events in the inflammatory cascade that are central to transplant rejection.

Leukotriene B4 Signaling Pathway and ONO-4057 Intervention

The following diagram illustrates the signaling pathway of LTB₄ and the mechanism of inhibition by ONO-4057.



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Caption: LTB₄ signaling pathway and the inhibitory action of ONO-4057.

Quantitative Data on ONO-4057 Activity

The following tables summarize the key quantitative data from in vitro and in vivo studies of ONO-4057.

Table 1: In Vitro Activity of ONO-4057

Parameter	Species	Cell Type	Value	Reference
Ki (Binding Affinity)	Human	Neutrophils	3.7 ± 0.9 nM	[2]
IC50 (Ca ²⁺ Rise)	Human	Neutrophils	0.7 ± 0.3 μ M	[2]
IC50 (Chemotaxis)	Human	Neutrophils	0.9 ± 0.1 μ M	[2]
IC50 (Degranulation)	Human	Neutrophils	1.6 ± 0.1 μ M	[2]
IC50 (Aggregation)	Human	Neutrophils	3.0 ± 0.1 μ M	[2]

Table 2: In Vivo Efficacy of ONO-4057

Model	Species	Administration	Endpoint	ED50 / Effective Dose	Reference
LTB4-induced Neutropenia	Guinea Pig	Oral	Prevention of neutropenia	25.6 mg/kg	[2]
LTB4-induced Neutrophil Migration	Guinea Pig	Oral	Inhibition of migration	5.3 mg/kg	[2]
PMA-induced Neutrophil Infiltration	Guinea Pig	Topical	Suppression of infiltration	1 mg/ear	[2]
Hepatic Allograft Rejection	Rat	Subcutaneous	Prolongation of survival	Not specified, but significant	[1][3]
Nephrotoxic Serum Nephritis	Rat	Intraperitoneal	Reduction of proteinuria and macrophage accumulation	Dose-dependent effect observed	[4]

Experimental Protocols in Transplant Rejection Research

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the experimental protocols used in key studies investigating ONO-4057 in transplant rejection.

Hepatic Allograft Rejection Model in Rats

This protocol is based on the study by Tanaka et al. (2000).^{[1][3]}

1. Animal Model:

- Donor Strain: Inbred male ACI rats (180-210 g).
- Recipient Strain: Inbred male Lewis (LEW) rats (200-240 g). This strain combination is known to produce a strong rejection response.

2. Surgical Procedure:

- Orthotopic liver transplantation is performed.

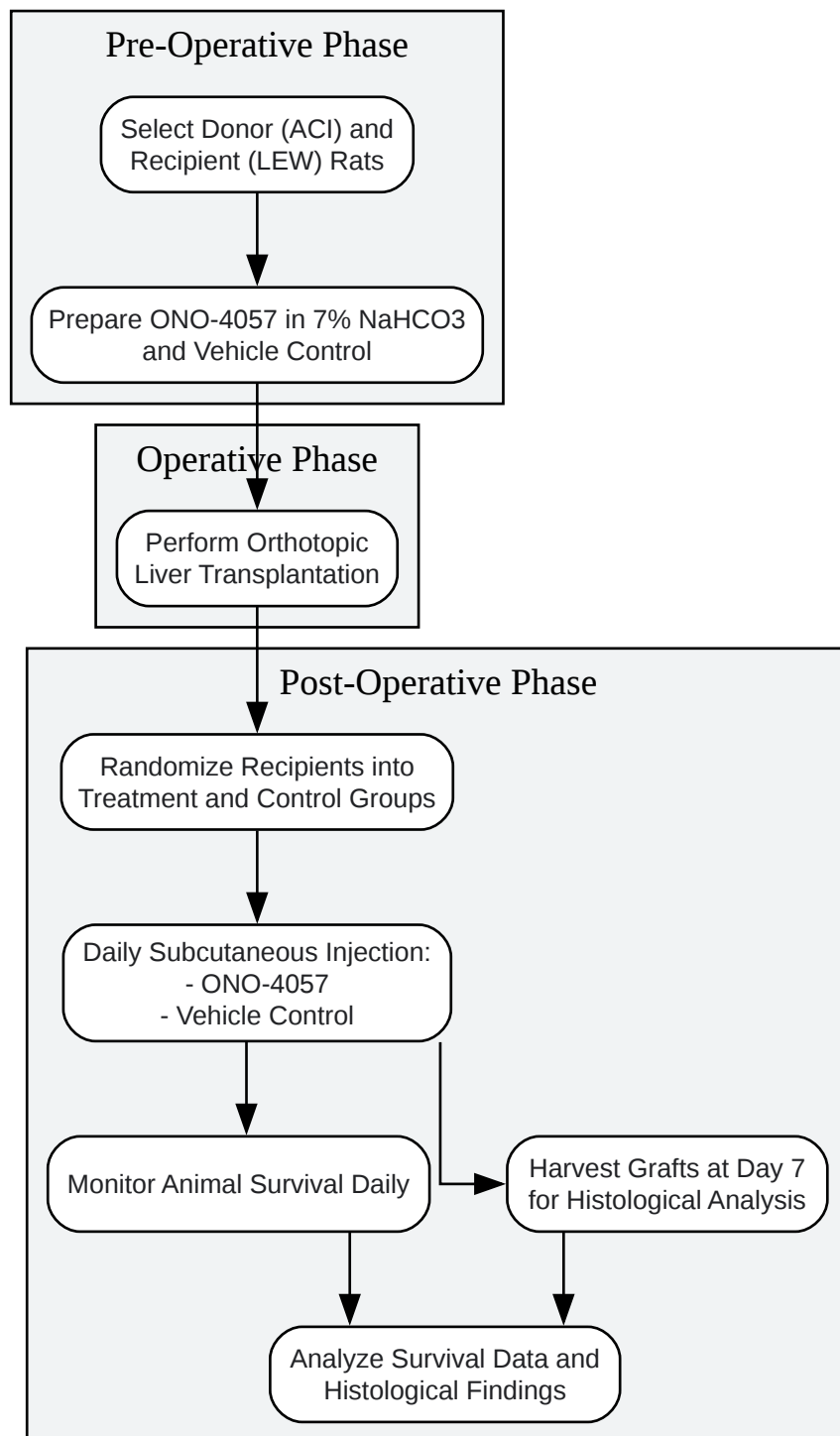
3. Drug Administration:

- ONO-4057 Formulation: Dissolved in 7% sodium bicarbonate (NaHCO_3).
- Route of Administration: Subcutaneous injection.
- Dosing Regimen: Administered daily starting from the day of transplantation.
- Control Group: Received the solvent (7% NaHCO_3) subcutaneously.

4. Endpoint Analysis:

- Primary Endpoint: Animal survival time.
- Histological Analysis: Liver grafts are harvested on day 7 post-transplantation for histological examination to assess the degree of cellular infiltration and hepatocyte necrosis.

Experimental Workflow for Hepatic Allograft Rejection Study



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